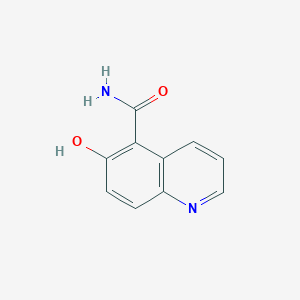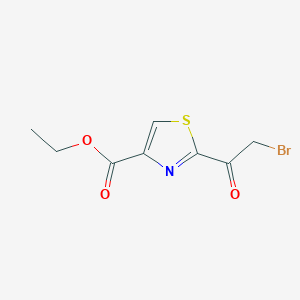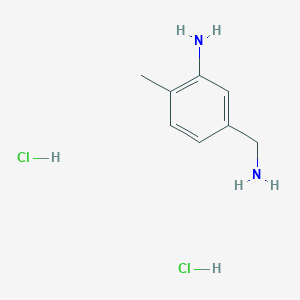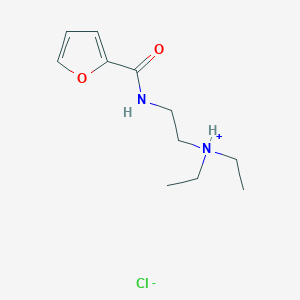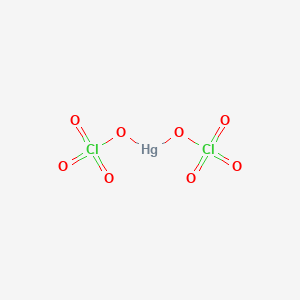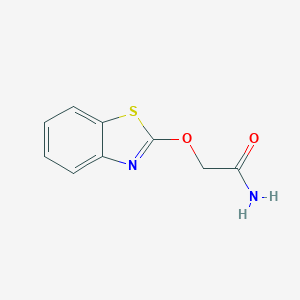
4-Nitro-5-methoxytryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-5-methoxytryptamine, also known as 4-NMT or MNTX, is a chemical compound that belongs to the family of tryptamines. It is a derivative of serotonin, a neurotransmitter that plays a crucial role in the regulation of mood, appetite, and sleep. 4-NMT has been the subject of scientific research due to its potential therapeutic applications in the treatment of various disorders.
Applications De Recherche Scientifique
4-Nitro-5-methoxytryptamine has been studied for its potential therapeutic applications in the treatment of various disorders such as depression, anxiety, and addiction. It has been found to have a similar mechanism of action to other tryptamines, such as psilocybin and LSD, which have been shown to have therapeutic effects in clinical trials.
Mécanisme D'action
The mechanism of action of 4-Nitro-5-methoxytryptamine is not fully understood, but it is believed to act on the serotonin receptors in the brain. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It is also believed to modulate the activity of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and physiological effects:
4-Nitro-5-methoxytryptamine has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and altered perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Nitro-5-methoxytryptamine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is its potential for toxicity, which can make it difficult to work with in high concentrations.
Orientations Futures
There are several future directions for research on 4-Nitro-5-methoxytryptamine. One area of interest is its potential as a therapeutic agent for the treatment of depression and anxiety. Another area of interest is its potential as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Additionally, there is a need for further research on the safety and toxicity of 4-Nitro-5-methoxytryptamine to determine its potential for clinical use.
In conclusion, 4-Nitro-5-methoxytryptamine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The synthesis method involves the reaction of 5-methoxytryptamine with nitric acid and acetic anhydride. 4-Nitro-5-methoxytryptamine has a similar mechanism of action to other tryptamines and has been shown to have a range of biochemical and physiological effects. While there are advantages to using 4-Nitro-5-methoxytryptamine in lab experiments, there are also limitations and a need for further research on its safety and potential for clinical use.
Méthodes De Synthèse
The synthesis of 4-Nitro-5-methoxytryptamine involves the reaction of 5-methoxytryptamine with nitric acid and acetic anhydride. The resulting product is then purified through recrystallization. The purity of the compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
107806-90-6 |
|---|---|
Formule moléculaire |
C11H13N3O3 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
2-(5-methoxy-4-nitro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13N3O3/c1-17-9-3-2-8-10(11(9)14(15)16)7(4-5-12)6-13-8/h2-3,6,13H,4-5,12H2,1H3 |
Clé InChI |
XSQINWNNKSQCOH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)NC=C2CCN)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C2=C(C=C1)NC=C2CCN)[N+](=O)[O-] |
Autres numéros CAS |
107806-90-6 |
Synonymes |
4-nitro-5-methoxytryptamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
